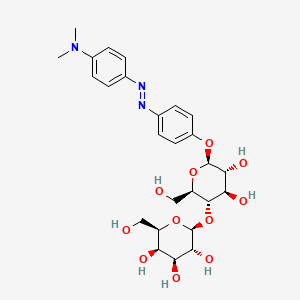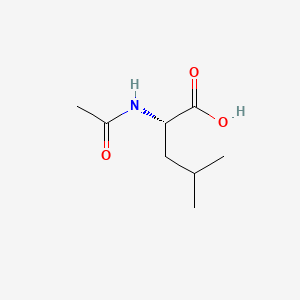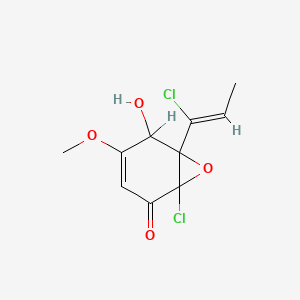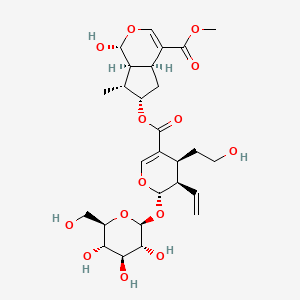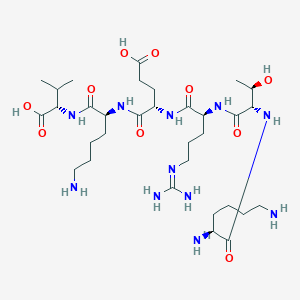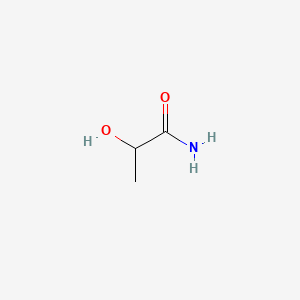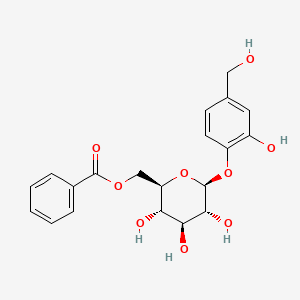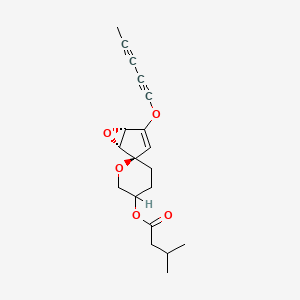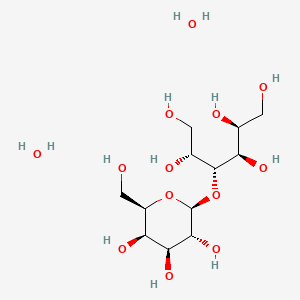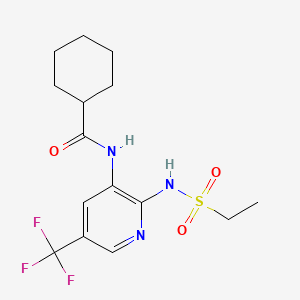
Cyclohexanecarboxamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
Übersicht
Beschreibung
IS-741, also known as Fuzapladib, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. IS-741 exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IS-741 involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for IS-741 are not extensively documented in the public domain. the compound is available for scientific research and pharmaceutical applications, indicating that it is produced under controlled conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
IS-741 undergoes various chemical reactions, including:
Oxidation: Involves the transfer of electrons, often using oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving IS-741 include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions involving IS-741 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
IS-741 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study leukocyte adhesion and migration.
Biology: Investigated for its effects on leukocyte function and inflammation.
Wirkmechanismus
IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salazosulfapyridine: An anti-inflammatory drug used to treat inflammatory bowel disease.
Adrenocortical Steroids: Used to inhibit the metabolic pathway of arachidonic acid and reduce inflammation.
Uniqueness of IS-741
IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .
Eigenschaften
CAS-Nummer |
141283-87-6 |
|---|---|
Molekularformel |
C15H20F3N3O3S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
TUWCZRFHNIOVTC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Kanonische SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
141283-87-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


